Cas no 117320-03-3 (bis(3,4-difluorophenyl)methanone)
bis(3,4-difluorophenyl)methanone Chemical and Physical Properties
Names and Identifiers
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- bis(3,4-difluorophenyl)methanone
- 3,3',4,4'-Tetrafluorobenzophenone
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- Inchi: InChI=1S/C13H6F4O/c14-9-3-1-7(5-11(9)16)13(18)8-2-4-10(15)12(17)6-8/h1-6H
- InChI Key: JJJYUJKMLDIINP-UHFFFAOYSA-N
- SMILES: C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)F)F)F)F
Computed Properties
- Exact Mass: 254.03500
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
Experimental Properties
- Boiling Point: 103°C/0.1mm
- PSA: 17.07000
- LogP: 3.47400
bis(3,4-difluorophenyl)methanone Security Information
- Hazard Category Code: 36/37/38
- Safety Instruction: 26-36/37/39
bis(3,4-difluorophenyl)methanone Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
bis(3,4-difluorophenyl)methanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 022797-1g |
3,3',4,4'-Tetrafluorobenzophenone |
117320-03-3 | 97% | 1g |
£273.00 | 2022-02-28 | |
| Fluorochem | 022797-5g |
3,3',4,4'-Tetrafluorobenzophenone |
117320-03-3 | 97% | 5g |
£812.00 | 2022-02-28 | |
| Fluorochem | 022797-25g |
3,3',4,4'-Tetrafluorobenzophenone |
117320-03-3 | 97% | 25g |
£2295.00 | 2022-02-28 | |
| A2B Chem LLC | AA18102-1g |
3,3',4,4'-Tetrafluorobenzophenone |
117320-03-3 | 97% | 1g |
$423.00 | 2024-04-20 | |
| A2B Chem LLC | AA18102-2g |
3,3',4,4'-Tetrafluorobenzophenone |
117320-03-3 | 97% | 2g |
$737.00 | 2024-04-20 | |
| A2B Chem LLC | AA18102-5g |
3,3',4,4'-Tetrafluorobenzophenone |
117320-03-3 | 97% | 5g |
$1288.00 | 2024-04-20 | |
| Crysdot LLC | CD12176510-1g |
3,3',4,4'-Tetrafluorobenzophenone |
117320-03-3 | 95+% | 1g |
$316 | 2024-07-23 | |
| Crysdot LLC | CD12176510-5g |
3,3',4,4'-Tetrafluorobenzophenone |
117320-03-3 | 95+% | 5g |
$922 | 2024-07-23 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1771761-1g |
3,3',4,4'-Tetrafluorobenzophenone |
117320-03-3 | 97% | 1g |
¥11912.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1771761-5g |
3,3',4,4'-Tetrafluorobenzophenone |
117320-03-3 | 97% | 5g |
¥30368.00 | 2024-08-09 |
bis(3,4-difluorophenyl)methanone Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on bis(3,4-difluorophenyl)methanone
Introduction to Bis(3,4-difluorophenyl)methanone (CAS No. 117320-03-3)
Bis(3,4-difluorophenyl)methanone, a compound with the chemical formula C14H8Cl2O, is a significant molecule in the field of organic synthesis and pharmaceutical research. This compound is characterized by its bis(3,4-difluorophenyl)methanone core structure, which makes it a valuable intermediate in the synthesis of various bioactive molecules. The presence of two difluorophenyl groups enhances its reactivity and stability, making it a preferred choice for researchers exploring novel chemical pathways.
The CAS number 117320-03-3 uniquely identifies this compound in scientific literature and databases. Its molecular structure consists of a central carbonyl group (C=O) flanked by two aromatic rings substituted with fluorine atoms at the 3 and 4 positions. This specific arrangement imparts unique electronic and steric properties to the molecule, which are highly relevant in medicinal chemistry and materials science.
In recent years, bis(3,4-difluorophenyl)methanone has garnered attention for its potential applications in the development of pharmaceuticals. Its structural features make it a versatile building block for synthesizing more complex molecules. For instance, researchers have explored its use in creating novel antiviral and anticancer agents. The fluorine atoms in the aromatic rings contribute to the molecule's lipophilicity and metabolic stability, which are crucial factors in drug design.
One of the most compelling aspects of bis(3,4-difluorophenyl)methanone is its role in cross-coupling reactions. These reactions are fundamental in organic synthesis, allowing for the formation of new carbon-carbon bonds between organic fragments. The difluorophenyl groups facilitate various coupling reactions, such as Suzuki-Miyaura and Heck couplings, which are widely used in constructing complex organic molecules. This reactivity has made it a valuable tool in the synthesis of fine chemicals and pharmaceutical intermediates.
Recent studies have also highlighted the importance of bis(3,4-difluorophenyl)methanone in materials science. Its ability to form stable complexes with other molecules has led to its use in developing advanced materials with specific optical and electronic properties. For example, researchers have investigated its potential as a ligand in catalytic systems, where it can enhance reaction efficiency and selectivity.
The synthesis of bis(3,4-difluorophenyl)methanone typically involves multi-step organic reactions starting from commercially available precursors. The introduction of fluorine atoms at the 3 and 4 positions requires careful selection of reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve these objectives.
In conclusion, bis(3,4-difluorophenyl)methanone (CAS No. 117320-03-3) is a multifaceted compound with significant applications in pharmaceuticals and materials science. Its unique structural features make it an invaluable intermediate for synthetic chemists exploring new chemical entities. As research continues to uncover new applications for this compound, its importance is likely to grow further.
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